- Manipulating fatty acid biosynthesis in microalgae for biofuel through protein-protein interactionsPLoS One, 2012, 7(9),,
Cas no 956-75-2 (4-Nitrophenyl hexanoate)

4-Nitrophenyl hexanoate 化学的及び物理的性質
名前と識別子
-
- 4-Nitrophenyl Hexanoate
- Hexanoic acid,4-nitrophenyl ester
- N-CAPROIC ACID 4-NITROPHENYL ESTER
- Hexanoic Acid 4-Nitrophenyl Ester
- p-nitrophenyl caproate
- Hexanoic acid, 4-nitrophenyl ester
- p-Nitrophenyl hexanoate
- 4-NITROPHENYL CAPROATE
- AK119002
- 4-Nitrophenyl hexanoate #
- OLRXUEYZKCCEKK-UHFFFAOYSA-
- OLRXUEYZKCCEKK-UHFFFAOYSA-N
- ST2411580
- AX8244418
- Hexanoic acid, p-nitrophenyl ester (6CI, 7CI, 8CI)
- 4-Nitrophenyl caprate
- p-Nitrophenol hexanoate
- p-Nitrophenyl n-hexanoate
- 4-Nitrophenyl hexanoate
-
- MDL: MFCD00056111
- インチ: 1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3
- InChIKey: OLRXUEYZKCCEKK-UHFFFAOYSA-N
- ほほえんだ: N(=O)(C1C=CC(=CC=1)OC(=O)CCCCC)=O
計算された属性
- せいみつぶんしりょう: 237.10000
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 72.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1,14 g/cm3
- ふってん: 145°C/1mmHg(lit.)
- 屈折率: n20/D 1.514
- PSA: 72.12000
- LogP: 3.60370
- ようかいせい: 未確定
4-Nitrophenyl hexanoate セキュリティ情報
- 危険カテゴリコード: 36/37/38-36/38-20/21/22
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:0-10°C
4-Nitrophenyl hexanoate 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
4-Nitrophenyl hexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D751387-100g |
Hexanoic acid, 4-nitrophenyl ester |
956-75-2 | 95% | 100g |
$400 | 2023-05-17 | |
Chemenu | CM274212-100g |
4-Nitrophenyl hexanoate |
956-75-2 | 95+% | 100g |
$1715 | 2022-06-09 | |
TRC | N545353-50mg |
4-Nitrophenyl Hexanoate |
956-75-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063486-10g |
4-Nitrophenyl hexanoate |
956-75-2 | 96% | 10g |
¥153.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0484-5G |
4-Nitrophenyl Hexanoate |
956-75-2 | >98.0%(GC) | 5g |
¥790.00 | 2024-04-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-486520-1 g |
4-Nitrophenyl Hexanoate, |
956-75-2 | 1g |
¥1,173.00 | 2023-07-11 | ||
eNovation Chemicals LLC | D751387-10g |
Hexanoic acid, 4-nitrophenyl ester |
956-75-2 | 95% | 10g |
$65 | 2025-02-26 | |
abcr | AB139037-5g |
n-Hexanoic acid 4-nitrophenyl ester, 98%; . |
956-75-2 | 98% | 5g |
€319.70 | 2025-02-18 | |
Ambeed | A955912-5g |
4-Nitrophenyl hexanoate |
956-75-2 | 95% | 5g |
$24.0 | 2024-04-15 | |
1PlusChem | 1P00IJOQ-10g |
Hexanoic acid, 4-nitrophenyl ester |
956-75-2 | 95% | 10g |
$32.00 | 2024-04-19 |
4-Nitrophenyl hexanoate 合成方法
ごうせいかいろ 1
1.2 Solvents: Dichloromethane ; 3 h, 0 °C; 5 h, rt
1.3 Reagents: Hydrogen ion Solvents: Water ; 0 °C
ごうせいかいろ 2
- Fingerprint lipolytic enzymes with chromogenic p-nitrophenyl esters of structurally diverse carboxylic acidsJournal of Molecular Catalysis B: Enzymatic, 2011, 73(1-4), 22-26,
ごうせいかいろ 3
- Polymer-Bound Triphenylphosphine and 4,4'-Dinitroazobenzene as a Coupling Reagent for Chromatography-Free Esterification ReactionCurrent Organic Synthesis, 2019, 16(7), 1024-1031,
ごうせいかいろ 4
- An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochlorideJournal of Chemical Sciences (Bangalore, 2012, 124(5), 1077-1085,
ごうせいかいろ 5
- Synthesis and bioevaluation of a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenolJournal of Pharmaceutical Sciences, 1982, 71(7), 772-6,
ごうせいかいろ 6
- Proximate charge effects. 8. Ion pair formation as an assembly process in ester aminolysisJournal of Organic Chemistry, 1990, 55(4), 1334-8,
ごうせいかいろ 7
1.2 Reagents: Water ; 10 min, rt
- Catalysis and inhibition of ester hydrolysis by encapsulation in micelles derived from designer surfactant TPGS-750-MTetrahedron, 2023, 133,,
ごうせいかいろ 8
- Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugationRSC Advances, 2012, 2(3), 908-914,
ごうせいかいろ 9
- Inhibition of the hydrolysis of p-nitrophenyl esters by association with an erythromycin A derivativeJournal of Chemical Research, 1992, (7), 220-1,
ごうせいかいろ 10
- Development of a hydrolase mimicking peptide amphiphile and its immobilization on silica surface for stereoselective and enhanced catalysisJournal of Colloid and Interface Science, 2022, 618, 98-110,
ごうせいかいろ 11
- Artificial Zinc Enzymes with Fine-Tuned Active Sites for Highly Selective Hydrolysis of Activated EstersACS Catalysis, 2018, 8(9), 8154-8161,
ごうせいかいろ 12
1.2 Reagents: Triphenylphosphine ; 24 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
- Recyclable Hypervalent Iodine(III) Reagent Iodosodilactone as an Efficient Coupling Reagent for Direct Esterification, Amidation, and Peptide CouplingOrganic Letters, 2012, 14(12), 3020-3023,
ごうせいかいろ 13
- Effect of Counterions on the Activity of Lipase in Cationic Water-in-Oil MicroemulsionsLangmuir, 2006, 22(21), 8732-8740,
ごうせいかいろ 14
- N-Heterocyclic Carbene Catalyzed Enantioselective [3 + 2] Dearomatizing Annulation of Saturated Carboxylic Esters with N-Iminoisoquinolinium YlidesJournal of Organic Chemistry, 2018, 83(7), 3879-3888,
4-Nitrophenyl hexanoate Preparation Products
4-Nitrophenyl hexanoate 関連文献
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1. Acyl transfer mediated by complexation. The effect of cyclodextrins on the reaction of nucleophiles with p-nitrophenyl acetate and hexanoateOswald S. Tee,Timothy A. Gadosy J. Chem. Soc. Perkin Trans. 2 1994 2307
-
2. Aggregation of p-nitrophenyl alkanoates in aqueous solution: a caution concerning their use in enzyme model studiesJ. Peter Guthrie J. Chem. Soc. Chem. Commun. 1972 897
-
Adam T. ?lósarczyk,Ramesh Ramapanicker,Thomas Norberg,Lars Baltzer RSC Adv. 2012 2 908
-
Namrata Singh,Yevgen Karpichev,Rahul Sharma,Bhanushree Gupta,Arvind K. Sahu,Manmohan L. Satnami,Kallol K. Ghosh Org. Biomol. Chem. 2015 13 2827
-
5. Microgels as matrices for molecular receptor and reactive sites: synthesis and reactivity of cavities possessing amino-functionsAndrew Hopkins,Andrew Williams J. Chem. Soc. Perkin Trans. 2 1983 891
-
Jennifer Noro,Tarsila G. Castro,Artur Cavaco-Paulo,Carla Silva Catal. Sci. Technol. 2020 10 5913
-
Jennifer Noro,Tarsila G. Castro,Artur Cavaco-Paulo,Carla Silva Catal. Sci. Technol. 2020 10 5913
-
8. The kinetics of cleavage of nitrophenyl alkanoates by γ-cyclodextrin and by ‘dimethyl-β-cyclodextrin’ in basic aqueous solutionOswald S. Tee,Timothy A. Gadosy J. Chem. Soc. Perkin Trans. 2 1994 2191
-
Mingjie Zhu,Mengfan Wang,Wei Qi,Rongxin Su,Zhimin He J. Mater. Chem. B 2019 7 3804
-
Lan Hu,Yan Zhao Org. Biomol. Chem. 2018 16 5580
4-Nitrophenyl hexanoateに関する追加情報
Chemical Profile of 4-Nitrophenyl hexanoate (CAS No. 956-75-2)
4-Nitrophenyl hexanoate, identified by its Chemical Abstracts Service (CAS) number 956-75-2, is an organic compound belonging to the class of nitroaromatic esters. This compound features a nitro group (-NO₂) substituent attached to a phenyl ring, which is further esterified with hexanoic acid. The unique structural configuration of 4-Nitrophenyl hexanoate imparts distinct chemical properties and potential applications, particularly in the realms of organic synthesis, material science, and biochemical research.
The molecular formula of 4-Nitrophenyl hexanoate is C₁₁H₁₃NO₄, reflecting its composition of 11 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The presence of the nitro group enhances the electrophilicity of the phenyl ring, making it a valuable intermediate in various synthetic pathways. Additionally, the ester functionality contributes to its solubility characteristics and reactivity patterns, which are critical for its utility in laboratory and industrial settings.
In recent years, 4-Nitrophenyl hexanoate has garnered attention in the field of medicinal chemistry due to its potential role as a precursor in the synthesis of pharmacologically active compounds. Researchers have explored its derivatives as intermediates for developing novel therapeutic agents targeting neurological disorders, inflammatory conditions, and infectious diseases. The nitroaromatic core structure is particularly noteworthy for its ability to modulate biological pathways through redox-sensitive mechanisms.
One of the most compelling aspects of 4-Nitrophenyl hexanoate is its versatility in synthetic chemistry. It serves as a key building block for constructing more complex molecules, including heterocyclic compounds and functionalized polymers. The ester linkage allows for further chemical modifications via hydrolysis or transesterification reactions, enabling chemists to tailor its properties for specific applications. For instance, researchers have utilized 4-Nitrophenyl hexanoate in the preparation of liquid crystals and high-performance polymers due to its ability to influence molecular packing and thermal stability.
The spectroscopic and chromatographic behavior of 4-Nitrophenyl hexanoate makes it a valuable standard for analytical purposes. Its distinct infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) signatures facilitate accurate identification and quantification in complex mixtures. These analytical attributes are particularly important in quality control processes within pharmaceutical manufacturing, where purity and consistency are paramount.
Recent studies have also highlighted the potential role of 4-Nitrophenyl hexanoate in environmental chemistry. Its degradation products and metabolic pathways have been investigated to assess its environmental footprint and biodegradability. Such research is crucial for developing sustainable chemical practices that minimize ecological impact while maintaining efficacy in industrial applications.
The synthesis of 4-Nitrophenyl hexanoate typically involves the reaction between 4-nitrobenol (or 4-nitrophloroglucinol) with hexanoyl chloride or hexanoic acid under acidic conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process. Advances in green chemistry have led to the exploration of alternative synthetic routes that employ biocatalysts or microwave-assisted reactions to improve yield and reduce waste.
In conclusion, 4-Nitrophenyl hexanoate (CAS No. 956-75-2) represents a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features enable diverse applications in pharmaceutical synthesis, material science, and environmental monitoring. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone in modern chemical research.
956-75-2 (4-Nitrophenyl hexanoate) 関連製品
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